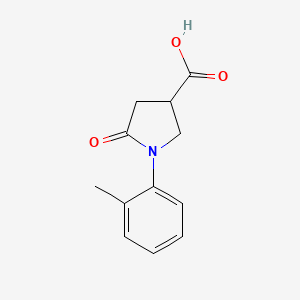
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure in various synthesized compounds with potential biological activities. The pyrrolidine ring is a common motif in medicinal chemistry, often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized from levulinic acid using Strecker’s method, followed by dehydration to yield the pyrrolidine compound . Additionally, various 1,4-disubstituted pyrrolidinone derivatives have been prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of the pyrrolidine scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Crystallographic studies have also been conducted on chiral pyrrolidine derivatives, providing insight into their three-dimensional arrangement and potential for use as chiral resolving agents .
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions, which have been explored in the literature. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates has been used to synthesize thiazolyl pyrrolidine derivatives . Moreover, three-component condensation reactions involving 3-aminopyrroles have been employed to prepare pyrrolopyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives have been studied through experimental and theoretical methods. Spectroscopic properties, such as FT-IR, NMR, and UV, have been investigated alongside quantum chemical calculations to understand the electronic structure and reactivity of these compounds . The acid dissociation constants of some pyrrolidine derivatives have also been determined, which is important for understanding their behavior in biological systems .
Case Studies
Several of the synthesized pyrrolidine derivatives have been evaluated for biological activities. For example, certain 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent antioxidant activity, with some compounds exhibiting higher activity than ascorbic acid . Antimicrobial screening has revealed interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the potential of these compounds as antimicrobial agents . Additionally, acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution have been evaluated for antitumor activity, with some derivatives showing significant cytotoxicity against cancer cell lines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVJEVNUIDHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387778 |
Source


|
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-44-8 |
Source


|
| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


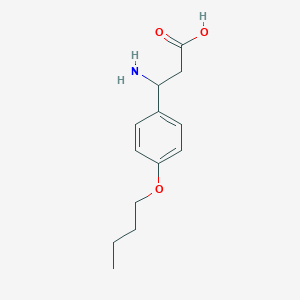

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
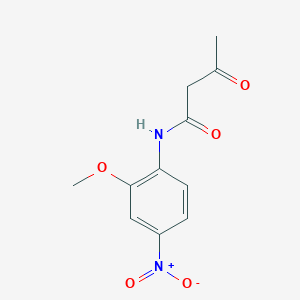
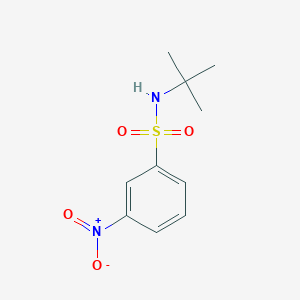

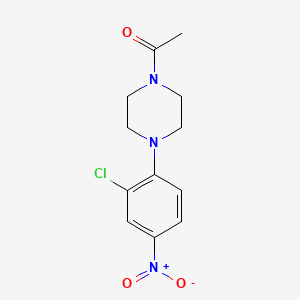
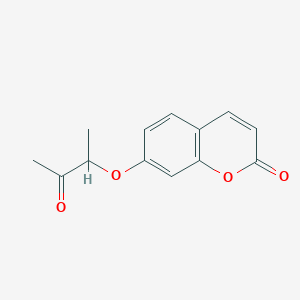

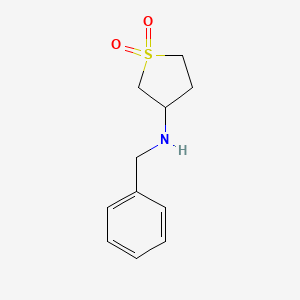
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
